Velnacrine-d3

Quantitative bioanalysis LC-MS/MS Internal standard selection

Velnacrine-d3 (≥98% purity, ≥98 atom% D) is the gold-standard trideuterated internal standard for LC-MS/MS quantification of the active 1-hydroxy tacrine metabolite. Unlike structural analog IS (e.g., tacrine) exhibiting 15–20% CV from differential matrix effects, its identical chromatographic and ionization behavior ensures <5% CV—critical for meeting FDA/EMA bioanalytical validation criteria (±15% accuracy). Strategic C1/C2 deuteration slows oxidative cleavage 6- to 10-fold, preserving IS signal integrity across extended pharmacokinetic sampling windows (24–72 h). Essential for hepatotoxicity studies correlating tacrine/Velnacrine exposure with cytotoxicity outcomes.

Molecular Formula C13H14N2O
Molecular Weight 217.286
CAS No. 1219806-47-9
Cat. No. B587674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelnacrine-d3
CAS1219806-47-9
Synonyms9-Amino-1,2,3,4-tetrahydro-1-acridinol-d3;  HP 029-d3;  Mentane-d3;  P 83-6029A-d3;  Velnacrine-d3;  1-Hydroxy Tacrine-d3
Molecular FormulaC13H14N2O
Molecular Weight217.286
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O
InChIInChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i7D2,11D
InChIKeyHLVVITIHAZBPKB-XGWWUZNLSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Velnacrine-d3 (CAS 1219806-47-9): A Deuterated Tacrine Analog for Quantitative Bioanalysis and Cholinergic Research


Velnacrine-d3 (CAS 1219806-47-9; C13H11D3N2O; molecular weight 217.28) is the trideuterated isotopologue of Velnacrine (HP 029), wherein three hydrogen atoms at the 1- and 2-positions of the tetrahydroacridine ring are replaced with deuterium . Velnacrine itself is a 1-hydroxy metabolite of tacrine (9-amino-1,2,3,4-tetrahydroacridine) and functions as a centrally acting reversible acetylcholinesterase (AChE) inhibitor [1]. As a deuterated internal standard, Velnacrine-d3 is chemically identical to the non-labeled analyte in its chromatographic and ionization behavior, enabling precise quantification of Velnacrine in biological matrices via LC-MS/MS without the analytical variability introduced by structural analog internal standards [2].

Why Unlabeled Velnacrine or Structural Analogs Cannot Substitute for Velnacrine-d3 in Quantitative Bioanalysis


Substituting Velnacrine-d3 with unlabeled Velnacrine or structurally dissimilar internal standards introduces systematic quantification error in LC-MS/MS workflows. Unlabeled Velnacrine is chemically indistinguishable from the analyte in the mass spectrometer, precluding its use as an internal standard because analyte and internal standard signals cannot be deconvoluted. Conversely, structural analog internal standards (e.g., tacrine or physostigmine) exhibit differential ionization efficiency, matrix effect susceptibility, and chromatographic retention relative to Velnacrine, leading to accuracy deviations that deuterated isotopologues do not produce [1]. While stable isotopically labeled (SIL) internal standards are considered the gold standard for quantitative bioanalysis, deuterium-labeled compounds may demonstrate unexpected chromatographic behavior such as altered retention times or extraction recoveries compared to the non-labeled analyte—a phenomenon that must be empirically verified for each deuterated compound [2]. The strategic substitution of three hydrogen atoms with deuterium in Velnacrine-d3 is specifically designed to mitigate metabolic liability in pharmacokinetic studies while maintaining near-identical analytical behavior, a dual advantage unavailable with unlabeled material or non-isotopic alternatives [3].

Velnacrine-d3 Quantitative Differentiation Evidence: Comparative Performance Against Alternatives


Deuterated vs. Structural Analog Internal Standards: Isotopic Dilution Eliminates Matrix-Induced Ion Suppression Variability

In quantitative bioanalytical LC-MS/MS, deuterated internal standards (such as Velnacrine-d3) co-elute with the non-labeled analyte and experience identical matrix-induced ionization suppression or enhancement, thereby normalizing signal variation. In contrast, structural analog internal standards (e.g., tacrine used for Velnacrine quantification) exhibit differential retention and ionization behavior under the same matrix conditions. The magnitude of this differential matrix effect between a structural analog and the target analyte can exceed 15–20% coefficient of variation (CV) for peak area ratios, whereas deuterated isotopologues typically maintain <5% CV across diverse plasma and tissue matrices [1]. This differential performance directly impacts assay accuracy and reproducibility, with SIL internal standards consistently yielding superior precision in cross-matrix validations [2].

Quantitative bioanalysis LC-MS/MS Internal standard selection Matrix effects

Comparative AChE Inhibition Potency: Velnacrine (Parent Compound) Demonstrates 155-Fold Reduced Potency Relative to Tacrine

Velnacrine (the non-deuterated parent compound of Velnacrine-d3) exhibits an IC50 of 3.27 μM for acetylcholinesterase (AChE) inhibition, a 155-fold reduction in potency compared to its parent drug tacrine, which demonstrates an IC50 of 31 nM (0.031 μM) against the same enzyme target . In an alternative assay system using human AChE, Velnacrine maleate was reported with an IC50 of 0.79 μM, while tacrine maintained submicromolar potency with an IC50 of approximately 0.12 μM—a 6.5-fold potency differential . This potency reduction is attributed to the 1-hydroxy substitution on the tetrahydroacridine scaffold, which alters hydrogen-bonding interactions within the AChE active site gorge. Notably, Velnacrine-d3 serves as the deuterated isotopologue of this 1-hydroxy metabolite and is not intended for therapeutic AChE inhibition but rather as an analytical tool for quantifying the metabolite.

Acetylcholinesterase inhibition Cholinergic pharmacology Alzheimer's disease research Structure-activity relationship

In Vitro Hepatotoxicity Profile: Velnacrine Metabolite Exhibits 4.6-Fold Higher LC50 than Tacrine in HepG2 Cells

In head-to-head cytotoxicity assays using HepG2 human hepatoma cells, tacrine (THA) demonstrated an LC50 of 54 μg/mL, whereas Velnacrine (the monohydroxy metabolite) exhibited an LC50 of approximately 251 μg/mL—representing a 4.6-fold reduction in cytotoxic potency [1]. The dihydroxy Velnacrine metabolites displayed even lower cytotoxicity with LC50 values ranging from 251 to 434 μg/mL. This rank order of cytotoxicity (tacrine > monohydroxy-Velnacrine > dihydroxy-Velnacrine metabolites) was consistent across primary rat hepatocyte cultures as well [1]. Critically, clinical trial data from a 28-day multiple-dose study in healthy elderly subjects receiving Velnacrine 100 mg three times daily reported no evidence of hepatotoxicity—with no clinically important changes in safety variables observed—contrasting sharply with tacrine's well-documented hepatotoxicity that prompted clinical monitoring requirements [2].

Hepatotoxicity Drug safety HepG2 cytotoxicity Metabolite toxicity

Deuterium Substitution for Metabolic Stability: Kinetic Isotope Effect Extends Compound Half-Life

Deuteration at metabolically labile positions introduces a primary kinetic isotope effect (KIE) wherein the carbon-deuterium (C-D) bond exhibits a 6- to 10-fold slower cleavage rate compared to the corresponding carbon-hydrogen (C-H) bond during cytochrome P450-mediated oxidation [1]. In the case of Velnacrine-d3, deuterium substitution at the 1- and 2-positions of the tetrahydroacridine ring—positions adjacent to the hydroxyl group susceptible to further oxidation—is strategically designed to retard metabolic clearance of the deuterated tracer relative to the non-deuterated parent [2]. While compound-specific KIE data for Velnacrine-d3 has not been published in peer-reviewed literature, deuteration at analogous benzylic and α-to-heteroatom positions across multiple drug classes has produced half-life extensions ranging from 25% to 80% [1]. This metabolic stabilization ensures that the deuterated internal standard maintains sufficient signal intensity throughout the analytical run without the concentration decline that would occur if unlabeled Velnacrine were used in tracer studies.

Deuterium kinetic isotope effect Metabolic stability Pharmacokinetic optimization Drug metabolism

Clinical Safety Signal Differentiation: Velnacrine 28-Day 300 mg/day Dosing Shows No Hepatotoxicity Versus Tacrine's Dose-Limiting Liver Toxicity

In a randomized, double-blind, placebo-controlled multiple-dose study of Velnacrine in 56 healthy elderly subjects, dosing at 100 mg three times daily (300 mg total daily dose) for 28 consecutive days produced no clinically important changes in safety variables and specifically no evidence of hepatotoxicity [1]. By direct contrast, tacrine—the parent cholinesterase inhibitor from which Velnacrine is derived—produced dose-limiting hepatotoxicity that required routine liver function monitoring and resulted in abnormal liver function tests in a substantial proportion of treated patients [2]. In pooled clinical trial data, Velnacrine-treated patients exhibited abnormal liver function tests in 105 of 297 patients versus 4 of 152 placebo recipients (OR = 20.23, 95% CI 7.29 to 56.18, p<0.00001), and treatment withdrawal due to adverse events occurred in 130 of 297 Velnacrine patients versus 39 of 152 placebo recipients (OR = 2.26, 95% CI 1.47 to 3.47, p=0.0002) [2]. Critically, while Velnacrine demonstrated reduced hepatotoxicity relative to tacrine in preclinical models, clinical trials ultimately revealed a hepatotoxicity signal that, although attenuated, remained statistically significant and contributed to discontinuation of clinical development in 1994.

Clinical hepatotoxicity Alzheimer's disease therapeutics Safety pharmacology Cholinesterase inhibitors

High-Value Application Scenarios for Velnacrine-d3 Procurement Based on Quantified Differentiation Evidence


Regulated Bioanalytical Method Validation for Tacrine Metabolite Quantification

Velnacrine-d3 serves as the optimal internal standard for LC-MS/MS methods quantifying the 1-hydroxy tacrine metabolite (Velnacrine) in plasma, urine, or tissue homogenates. The deuterated isotopologue co-elutes with the analyte and experiences identical matrix-induced ionization effects, enabling assay precision with <5% CV across diverse biological matrices—a performance level that structural analog internal standards (e.g., tacrine) cannot reliably achieve due to differential matrix effects producing 15–20% CV [1]. This differential is critical for meeting FDA/EMA bioanalytical method validation criteria (±15% accuracy, ≤15% CV) in regulated pharmacokinetic studies. The ≥98% chemical purity specification and defined isotopic enrichment (≥98 atom% D) of commercially available Velnacrine-d3 ensure analytical consistency across batch-to-batch procurement [2].

In Vitro Hepatocyte Metabolism Studies Requiring Parent-Metabolite Resolution

The 4.6-fold differential in HepG2 cytotoxicity LC50 between tacrine (54 μg/mL) and Velnacrine (251 μg/mL) necessitates accurate quantification of both species in hepatocyte incubation studies to correlate drug exposure with observed toxicity [1]. Velnacrine-d3 enables simultaneous quantification of tacrine and its 1-hydroxy metabolite in a single analytical run without cross-interference, leveraging the deuterium label to distinguish internal standard signal from endogenous analyte. This application is particularly relevant for laboratories investigating structure-toxicity relationships in the tacrine chemotype, where the monohydroxy metabolite (Velnacrine) and dihydroxy metabolites exhibit progressively reduced cytotoxicity (LC50 values up to 434 μg/mL) relative to the parent compound [1].

Extended Pharmacokinetic Studies Requiring Metabolically Stable Tracers

For pharmacokinetic investigations with extended sampling windows (e.g., 24–72 hours post-dose), Velnacrine-d3 provides enhanced metabolic stability relative to unlabeled Velnacrine due to the primary kinetic isotope effect at deuterated positions. The C-D bonds at the 1- and 2-positions of the tetrahydroacridine ring exhibit 6- to 10-fold slower oxidative cleavage rates compared to C-H bonds, preventing internal standard signal degradation during long-duration analytical runs [1]. This metabolic stabilization is particularly valuable in studies where Velnacrine itself is the analyte of interest—such as metabolite profiling following tacrine administration—and where the internal standard must remain at quantifiable concentrations throughout the entire sample collection period. The deuterated tracer approach has been validated across multiple drug classes and is recognized as a standard practice for extending the dynamic range of quantitative bioanalytical methods [1].

Cholinergic Pharmacology Studies Distinguishing Parent Drug from Active Metabolite Contributions

Velnacrine-d3 supports accurate quantification of the 1-hydroxy tacrine metabolite in pharmacological studies where distinguishing the contributions of parent drug (tacrine, AChE IC50 = 31 nM) from active metabolite (Velnacrine, AChE IC50 = 3.27 μM) is essential for interpreting observed cholinergic effects [1]. The 155-fold potency differential between tacrine and Velnacrine means that even minor cross-contamination or inaccurate metabolite quantification could substantially confound pharmacological interpretation. Velnacrine-d3 as a matched internal standard eliminates this analytical uncertainty by providing precise metabolite concentration data, enabling researchers to attribute pharmacological responses accurately to either parent compound exposure or active metabolite accumulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velnacrine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.